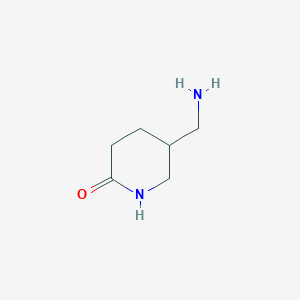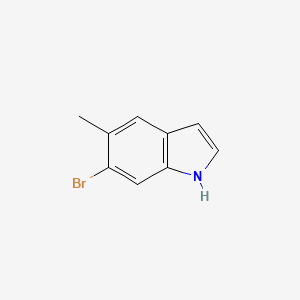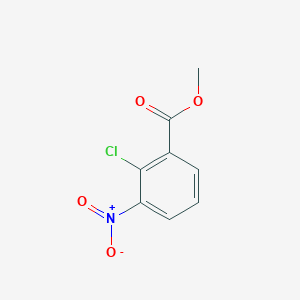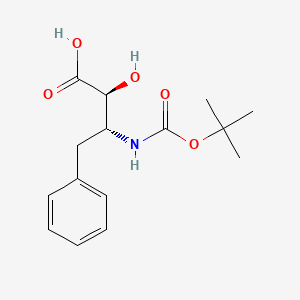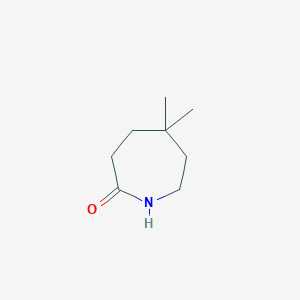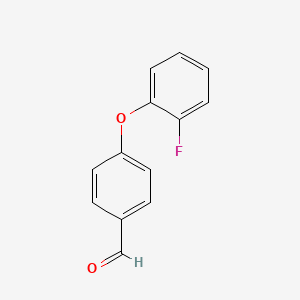
5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene
Übersicht
Beschreibung
5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene is a compound that has been studied for its potential use in organic electronics, particularly as an n-type semiconductor in organic field-effect transistors (OFETs). The compound features a π-extended 2,2'-bithiophene structure, which is crucial for its electronic properties .
Synthesis Analysis
The synthesis of bis(dioxaborin) compounds, including those with a 2,2'-bithiophene core, involves palladium-catalyzed borylation reactions. Specifically, aryl bromides are borylated using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as EtOH or DMSO. This method has shown effectiveness, especially for aryl bromides with sulfonyl groups .
Molecular Structure Analysis
The molecular structure of related bithiophene compounds has been characterized by X-ray crystallography. For instance, a derivative of bithiophene with bulky terminal groups, 5,5'-Bis[(2,2,5,5-tetramethyl-1-aza-2,5-disila-1-cyclopentyl)methyl]-2,2'-bithiophene, crystallizes in the monoclinic system and exhibits unique crystallographic features due to the presence of these groups .
Chemical Reactions Analysis
Bithiophene derivatives can undergo various chemical reactions, including electrochemical processes. For example, a bis(3,4-ethylene-dioxythiophene)-(4,4'-dinonyl-2,2'-bithiazole) comonomer has been synthesized and shown to exhibit reversible redox processes, indicating that it can be p-doped or n-doped. This electrochemical activity is essential for the use of such compounds in electronic devices .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(dioxaborin) compounds with a 2,2'-bithiophene structure are influenced by the π-conjugation length and the presence of different spacers. Compounds with olefin spacers show red-shifted absorption maxima and high electron affinity. These properties, along with reduced on-site Coulomb repulsion, contribute to the n-type semiconducting behavior and low threshold voltage in OFETs. Theoretical calculations based on Marcus theory have been used to investigate the electron-transporting properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Metalation and Luminescence Properties
The compound 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene has been studied for its unique metalation properties. One study involved metalating this compound with (triphenylphosphine)gold(I) at the 5,5'-positions, resulting in a di-gold(I)-substituted bithiophene. This complex exhibited green, structured luminescence in chloroform and had an absorption profile that was red-shifted compared to the boronate ester starting material and 2,2'-bithiophene. These properties were attributed to interactions between the frontier orbitals and the gold, as indicated by density-functional theory (DFT) calculations (Peay et al., 2011).
Synthesis and Optical Properties in H-Shaped Molecules
Another application involves synthesizing H-shaped molecules using this compound. One such molecule displayed absorption and fluorescence spectra with notable maxima, which were studied using the Gaussian 03 program package. These findings provide insights into the geometrical and electronic structure of such molecules (Naka et al., 2013).
Borylation of Arylbromides
The compound has also been used in the borylation of arylbromides. In a specific study, the Pd-catalyzed borylation using this compound proved effective, especially for arylbromides bearing sulfonyl groups, which is significant for organic synthesis (Takagi & Yamakawa, 2013).
Catalyzed Diboration and Molecular Structure
The compound's role in catalyzed diboration processes has been explored, revealing insights into the crystal and molecular structure of resulting compounds. This has implications for understanding steric effects in organic molecules (Clegg et al., 1996).
Synthesis of Electron Transport Materials
It's also utilized in the synthesis of electron transport materials. One study detailed an efficient and practical synthesis pathway for such materials, highlighting its role in the field of material science (Xiangdong et al., 2017).
Development of Semiconducting Polymers
The compound has been used in the development of semiconducting polymers. A particular study used it as a precursor for the synthesis of high-performance semiconducting polymers, indicating its importance in advanced material applications (Kawashima et al., 2013).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thiophen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28B2O4S2/c1-17(2)18(3,4)24-21(23-17)15-11-9-13(27-15)14-10-12-16(28-14)22-25-19(5,6)20(7,8)26-22/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXVHGWYCXJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28B2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449037 | |
| Record name | 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene | |
CAS RN |
239075-02-6 | |
| Record name | 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



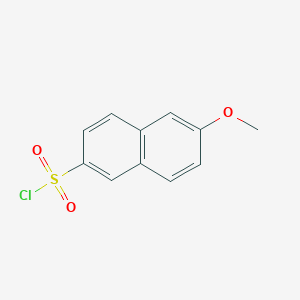
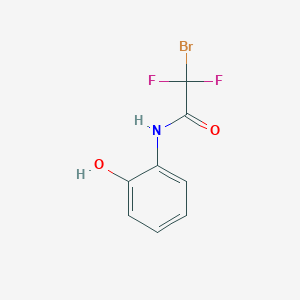
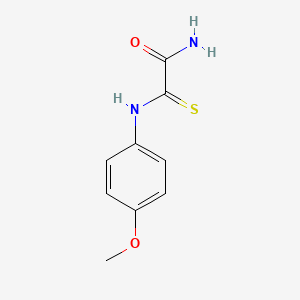
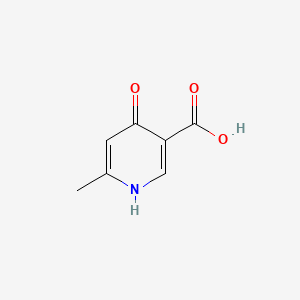

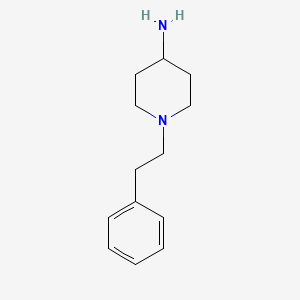
![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)
